molecular formula C8H4ClF3N4 B1434149 3-chloro-N'-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine CAS No. 1432056-51-3

3-chloro-N'-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine

Cat. No.: B1434149
CAS No.: 1432056-51-3
M. Wt: 248.59 g/mol
InChI Key: NLLSXBOSFKTEJN-UHFFFAOYSA-N
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Description

3-chloro-N'-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine is a versatile chemical intermediate designed for research and development applications, particularly in the fields of medicinal chemistry and crop protection. This compound features a pyridine core substituted with chloro, trifluoromethyl, and N-cyanoamidine groups, a combination known to impart significant biological activity and desirable physicochemical properties to molecules . The trifluoromethyl group is a key motif found in many modern active ingredients, as its strong electron-withdrawing nature and lipophilicity can enhance metabolic stability, bioavailability, and overall potency . The reactive chloro and N-cyanoamidine groups serve as handles for further synthetic elaboration, allowing researchers to build more complex molecular architectures. In pharmaceutical research, this compound is valued as a building block for the synthesis of potential therapeutic agents. Its structure is relevant for creating molecules that target a range of diseases. In agrochemical research, it can be utilized in the development of new crop protection agents, such as herbicides and fungicides. The unique properties of trifluoromethylpyridine derivatives contribute to improved efficacy and environmental profile in these applications . The mechanism of action for any final active ingredient will be dependent on the final molecular structure, but often involves highly specific interactions with biological targets, such as enzyme inhibition. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, or for any application in humans or animals. Researchers should handle this material with appropriate care, referring to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-chloro-N'-cyano-5-(trifluoromethyl)pyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N4/c9-5-1-4(8(10,11)12)2-15-6(5)7(14)16-3-13/h1-2H,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLSXBOSFKTEJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=NC#N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-N'-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine is a compound with significant potential in various biological applications, particularly in medicinal chemistry and agricultural sciences. Its unique chemical structure, characterized by a trifluoromethyl group and a cyano moiety, contributes to its biological activity and utility in synthetic pathways.

  • Molecular Formula : C8H4ClF3N4
  • Molecular Weight : 248.59 g/mol
  • CAS Number : 1432056-51-3
  • IUPAC Name : 3-chloro-N'-cyano-5-(trifluoromethyl)pyridine-2-carboximidamide

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The presence of the trifluoromethyl group is often associated with enhanced biological potency due to increased lipophilicity and metabolic stability .

Anticancer Activity

The compound is also being investigated for its potential as an anticancer agent. Certain pyridine derivatives have demonstrated inhibitory effects on cancer cell lines, suggesting that this compound may possess similar properties. The mechanism of action typically involves the inhibition of key enzymes involved in cancer cell proliferation .

Case Studies

  • Inhibition of Bacterial Enzymes : A study highlighted the discovery of compounds that inhibit Sfp-phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability. Compounds structurally related to this compound showed submicromolar inhibition, indicating a promising avenue for antibiotic development .
  • Antitubercular Activity : In a high-throughput screening of over 100,000 compounds, several pyridine derivatives exhibited significant activity against Mycobacterium tuberculosis. The MIC values indicated effective inhibition at concentrations that suggest potential therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased potency against target enzymes
Alteration of the trifluoromethyl group positionVariability in lipophilicity and solubility
Removal of the cyano groupGenerally results in decreased biological activity

Applications in Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those aimed at treating inflammatory diseases and cancers. Its role in drug design is underscored by its ability to enhance the efficacy of lead compounds through structural modifications that retain or improve biological activity .

Scientific Research Applications

  • Antimicrobial Properties : Research indicates that derivatives of pyridine, including this compound, exhibit antimicrobial activities against various bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The trifluoromethyl group is associated with increased lipophilicity and metabolic stability, enhancing efficacy against pathogens.
  • Anticancer Activity : The compound is being investigated for its potential as an anticancer agent. Certain pyridine derivatives have shown inhibitory effects on cancer cell lines, suggesting that this compound may possess similar properties. The mechanism often involves inhibition of key enzymes involved in cancer cell proliferation.

Medicinal Chemistry

In medicinal chemistry, 3-chloro-N'-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine has been explored for its potential to develop new therapeutic agents. Its structural characteristics allow for modifications that can lead to enhanced pharmacological profiles.

Agrochemicals

The compound's application in agrochemicals is notable, particularly in developing pesticides and herbicides. Its effectiveness in protecting crops from pests is attributed to its biological activity against various organisms that threaten agricultural productivity .

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that derivatives of trifluoromethylpyridines exhibited significant antibacterial activity against MRSA. The study highlighted the role of the trifluoromethyl group in enhancing the lipophilicity of the compounds, which is crucial for penetrating bacterial membranes.
  • Cancer Cell Proliferation Inhibition : Research has indicated that compounds similar to this compound can inhibit the proliferation of specific cancer cell lines. The study focused on the mechanism involving enzyme inhibition, suggesting a pathway for developing new anticancer therapies.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-Chloro-N'-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine
  • Molecular Formula : C₈H₄ClF₃N₄
  • Molecular Weight : 248.60 g/mol
  • CAS Registry Number: Not explicitly provided in evidence, but cataloged under MDL number MFCD28396393 .

Structural Features: The compound features a pyridine ring substituted with a chlorine atom at position 3, a trifluoromethyl group at position 5, and a cyano-carboxamidine group at position 2. This trifunctional substitution pattern confers unique electronic and steric properties, making it valuable in agrochemical and pharmaceutical research .

For example, 3-chloro-2-R-5-trifluoromethyl pyridine derivatives can be activated with agents like cyanide in solvents such as dichloromethane, avoiding toxic nitrile solvents .

Structural Analogues and Their Properties

A comparative analysis of structurally related pyridine derivatives is presented below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound (Target) C₈H₄ClF₃N₄ 248.60 Cl (C3), CF₃ (C5), cyano-carboxamidine (C2) Agrochemical intermediates; potential fungicidal activity
6-Chloro-1-(6-fluoropyridin-2-yl)-1H-pyrazolo[4,3-c]pyridine C₁₁H₆ClFN₄ 248.65 Cl (C6), F (pyridine), pyrazolo-pyridine core Pharmaceutical research (e.g., kinase inhibitors)
3-Chloro-5-(trifluoromethyl)pyridin-2-amine C₆H₄ClF₃N₂ 200.56 Cl (C3), CF₃ (C5), NH₂ (C2) Intermediate for fluazinam (fungicide)
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate C₈H₅ClF₃NO₂ 239.58 Cl (C3), CF₃ (C5), COOCH₃ (C2) Precursor for agrochemicals; ester group enhances solubility
5-Chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide C₁₂H₇Cl₂F₃N₄O₂ 367.11 Cl (C5, C3'), CF₃ (C5'), oxopyridine, hydroxy-carboximidamide Antifungal/antibacterial research; hydroxyl group improves hydrogen bonding
Cyano-Carboxamidine vs. Amine/Carboxylate Groups
  • Cyano-carboxamidine (Target Compound): The cyano group (CN) and amidine moiety enhance electrophilicity, making the compound reactive in nucleophilic substitution or cyclization reactions. This is advantageous in synthesizing heterocyclic agrochemicals .
  • Carboxylate Esters ():

    • The methyl ester in Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate offers hydrolytic stability under acidic conditions but limits reactivity compared to amidines. This ester is often used as a synthetic intermediate for amide derivatives .
Trifluoromethyl (CF₃) and Chlorine Synergy
  • The combination of Cl and CF₃ at positions 3 and 5, respectively, is common in fungicides (e.g., fluazinam derivatives). These groups confer resistance to metabolic degradation and enhance lipophilicity, aiding membrane penetration .

Spectroscopic and Crystallographic Insights

  • NMR Analysis: In related compounds (e.g., 3-chloro-N-phenyl-phthalimide), NMR chemical shifts for Cl- and CF₃-substituted pyridines are influenced by electron-withdrawing effects. For instance, CF₃ groups deshield adjacent protons, causing downfield shifts in ¹H NMR (e.g., δ 8.2–8.5 ppm for pyridine-H) . The cyano-carboxamidine group in the target compound likely causes distinct ¹³C NMR signals near δ 160–170 ppm for the amidine carbon and δ 110–120 ppm for the nitrile .
  • Crystallography :

    • Disorder in CF₃ groups (observed in 3-Chloro-5-(trifluoromethyl)pyridin-2-amine ) may also occur in the target compound, complicating crystallographic refinement. Intramolecular hydrogen bonds (e.g., N–H⋯Cl) stabilize the structure .

Preparation Methods

Organic Salt Formation

  • Starting Material: 3-chloro-2-R-5-trifluoromethylpyridine (where R = halogen such as chlorine, bromine, or fluorine).
  • Solvent: Selected from low-toxicity, easy-to-recycle solvents such as methanol, ethanol, acetone, butanone, dichloromethane, dichloroethane, or chloroform.
  • Activator: Nucleophilic tertiary amines or substituted pyridines, including triethylamine, 4-dimethylaminopyridine (DMAP), 4-pyrrolidinopyridine, or other tertiary amines.
  • Reaction Conditions: The mixture is heated to reflux for 4–6 hours, then cooled to 20–30°C to obtain a reaction mixture.
  • Isolation: The reaction mixture is filtered to obtain a filter cake, which is vacuum dried at 40–50°C for 1–2 hours to yield the organic salt intermediate.

Typical molar and mass ratios:

Parameter Range/Value
Molar ratio (3-chloro-2-R-pyridine : activator) 1:1 to 1:3
Mass-to-volume ratio (pyridine : solvent A) 1 g : 15–25 mL
Solvent A examples Acetone, butanone, methanol, dichloromethane

Cyanide Substitution to Form Cyano Derivative

  • Cyanide Source: Potassium cyanide or Cyanogran (a cyanide reagent).
  • Solvent System: Mixture of solvent B (e.g., dichloromethane or chloroform) and water, with a volume ratio of 5–8:1.
  • Reaction Conditions: Stirring at 0–80°C (commonly around 0–20°C) for 2–3 hours.
  • Workup: After reaction completion, the mixture is allowed to separate into organic and aqueous layers. The organic phase is acidified with hydrochloric acid to pH 2–4, followed by phase separation. The organic layer is washed with water until neutral pH (6–7) is reached.
  • Purification: The washed organic phase undergoes vacuum distillation at 60°C under 2 mmHg vacuum, collecting fractions at 70–120°C to isolate the pure 3-chloro-N'-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine.

Representative Experimental Data

Step Conditions/Details Yield (%) Notes
Organic salt formation 3-chloro-2-chloro-5-trifluoromethylpyridine (1.82 kg) + triethylamine (1.01 kg) in methanol (27.2 L), reflux 4 h, cool to 20°C Intermediate isolated Vacuum drying at 40°C for 1 h
Cyanide substitution Organic salt + hydrocyanic acid (0.27 kg) in dichloromethane (2.7 L) + water (1.35 L), stirred at 0°C for 3 h 85.7% Final vacuum distillation to purify product
Alternative example 3-chloro-2-fluoro-5-trifluoromethylpyridine (2.75 kg) + 4-dimethylaminopyridine (1.48 kg) in acetone (49.4 L), reflux 5 h, cool to 24°C Intermediate isolated Vacuum drying at 44°C for 1.5 h
Cyanide substitution Organic salt + Cyanogran (0.588 kg) in chloroform (8.23 L) + water (1.03 L), stirred at 20°C for 2.5 h 89% Vacuum distillation as above

Advantages of the Optimized Preparation Method

  • Solvent Selection: Avoids highly toxic nitrile solvents (acetonitrile, propionitrile) in favor of less toxic, easily recoverable solvents like dichloromethane and acetone.
  • Activator Efficiency: Use of nucleophilic tertiary amines such as 4-dimethylaminopyridine enhances reaction rates and yields.
  • Environmental Impact: Reduced heavy metal usage and solvent loss lowers environmental pollution and improves safety.
  • Yield and Purity: High yields (~85–89%) with effective purification via vacuum distillation.
  • Industrial Scalability: The process is designed for industrial application with solvent recycling and cost reduction.

Summary Table of Preparation Parameters

Parameter Range/Example Comments
Starting pyridine derivative 3-chloro-2-chloro-5-trifluoromethylpyridine Also 2,3-bis-chloro-5-trifluoromethylpyridine used
Activator Triethylamine, 4-dimethylaminopyridine (DMAP) Molar ratio 1:1 to 1:3
Solvent A Methanol, acetone, butanone, dichloromethane Mass/volume ratio 1 g : 15–25 mL
Cyanide source Potassium cyanide, Cyanogran Reaction at 0–20°C for 2–3 h
Solvent B for cyanide reaction Dichloromethane, chloroform Volume ratio solvent B : water = 5–8 : 1
Workup pH Acidify to pH 2–4, wash to pH 6–7 Ensures removal of impurities
Drying temperature 40–50°C vacuum drying for organic salt 1–2 hours
Final distillation 70–120°C under 2 mmHg vacuum Isolates pure product
Yield 85–89% High efficiency for industrial scale

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-chloro-N'-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example, intermediates like 3-chloro-5-(trifluoromethyl)pyridin-2-amine () are prepared via halogenation of pyridine derivatives followed by trifluoromethylation. Yield optimization requires strict control of temperature (e.g., -78°C for lithiation) and stoichiometric ratios of reagents like CuCN for cyano group introduction. Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (using ethanol/water) improves purity (>98% by HPLC). Crystallographic data (e.g., disordered trifluoromethyl groups) highlight the need for slow cooling to minimize defects .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves molecular geometry, hydrogen bonding (e.g., N–H⋯N interactions), and disorder in trifluoromethyl groups (occupancy ratio 0.683:0.317) .
  • NMR : 19F^{19}\text{F} NMR identifies trifluoromethyl chemical shifts (~-60 ppm), while 1H^{1}\text{H} NMR confirms amine protons (δ 6.8–7.2 ppm).
  • HPLC-MS : Validates purity (>98%) and molecular ion peaks (e.g., [M+H]+^+ at m/z 267.20).
    Cross-validation with IR (C≡N stretch ~2200 cm1^{-1}) ensures structural fidelity .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl and cyano groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (NAS) at the 2-position. Computational studies (DFT) predict activation barriers for Suzuki-Miyaura coupling, where bulky Pd catalysts (e.g., XPhos Pd G3) mitigate steric hindrance from the trifluoromethyl group. Experimental validation involves monitoring reaction progress via 19F^{19}\text{F} NMR to track substituent effects on reaction kinetics .

Q. What strategies resolve contradictions in reported crystallographic data, such as disordered trifluoromethyl conformations?

  • Methodological Answer : Discrepancies arise from dynamic disorder in trifluoromethyl groups due to low-energy rotational barriers. To resolve this:

  • Perform low-temperature (100 K) X-ray diffraction to "freeze" conformers.
  • Use high-resolution data (R factor <0.05) and refinement software (e.g., SHELXL) to model disorder ratios.
  • Compare with solid-state 19F^{19}\text{F} NMR to validate occupancy ratios .

Q. How can computational modeling predict the compound’s binding affinity in medicinal chemistry applications?

  • Methodological Answer : Molecular docking (AutoDock Vina) screens against target proteins (e.g., kinase enzymes) by:

Optimizing the ligand’s conformation using Gaussian09 (B3LYP/6-31G*).

Simulating binding pockets with explicit solvent models (e.g., TIP3P water).

Validating with MD simulations (AMBER) to assess stability of hydrogen bonds (e.g., pyridine N–H⋯O=C interactions).
Results correlate with in vitro IC50_{50} assays for lead optimization .

Data Analysis and Experimental Design

Q. How to design experiments to probe the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via HPLC (C18 column, 254 nm).
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (typically >200°C for trifluoromethyl-pyridines).
  • Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions .

Q. What analytical approaches differentiate polymorphic forms of this compound?

  • Methodological Answer :

  • Powder XRD : Compare diffraction patterns (e.g., 2θ peaks at 15.3°, 22.7°) to reference data.
  • DSC : Identify melting endotherms (e.g., Form I: mp 124–126°C; Form II: mp 118–120°C).
  • Raman spectroscopy : Detect lattice vibrations (e.g., C≡N stretch at 2235 cm1^{-1}) unique to each polymorph .

Application-Oriented Questions

Q. How can this compound be functionalized for agrochemical applications without compromising bioactivity?

  • Methodological Answer : Introduce bioisosteres (e.g., replacing Cl with CF3_3 in ) to enhance lipophilicity (logP ~2.5). Optimize fungicidal activity via SAR studies:

  • Substitute the cyano group with thioamide (IC50_{50} reduction by 40% in Fusarium spp. assays).
  • Retain trifluoromethyl for metabolic stability (t1/2_{1/2} >6 h in liver microsomes) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N'-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine
Reactant of Route 2
3-chloro-N'-cyano-5-(trifluoromethyl)pyridine-2-carboxamidine

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